molecular formula C49H68N14O12S B586765 MMP-1/MMP-9 Substrate, Fluorogenic CAS No. 150956-92-6

MMP-1/MMP-9 Substrate, Fluorogenic

Cat. No. B586765
CAS RN: 150956-92-6
M. Wt: 1077.229
InChI Key: FLNOECDMJTUEJM-HAHFRGJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MMP-1/MMP-9 Substrate, Fluorogenic is an excellent quenched fluorescence substrate for MMP-1 and MMP-9 . Both enzymes cleave this substrate between Gly and Cys (Me), liberating a fluorescent cleavage product . This substrate is suitable for inhibitor screening and determining K_i values .


Molecular Structure Analysis

The empirical formula of this compound is C49H68N14O12S . The molecular weight is 1077.22 . More detailed structural information may be available from the manufacturer or in specific scientific literature.


Chemical Reactions Analysis

MMP-1 and MMP-9 enzymes cleave this substrate between Gly and Cys (Me), liberating a fluorescent cleavage product . This reaction can be used to quantify MMP activity .


Physical And Chemical Properties Analysis

The substrate is a solid form with a yellow color . It is soluble in 50% acetic acid at a concentration of 10 mg/mL . The fluorescence excitation maximum is around 365 nm, and the emission maximum is around 450 nm .

Scientific Research Applications

Monitoring and Analysis of MMP Activities

Fluorogenic peptide MMP substrates are vital for detecting MMP activities, particularly in cancer research. The synthesis of such substrates enables the direct monitoring of MMP-1, -2, and -9, which are crucial in tumor growth and progression steps like angiogenesis, invasion, and metastasis. These substrates have been grafted onto solid supports like silicon plates, enhancing analysis efficiency and decreasing peptide quantities used in biological fluids analysis (Alouini et al., 2012).

In Vivo Optical Imaging of MT-MMP Activity

Fluorogenic probes have been employed for in vivo imaging of membrane-tethered, membrane-type matrix metalloproteinases (MT-MMPs) activities. These probes, consisting of an MT1-MMP substrate and a near-infrared dye-quencher pair, enable the visualization of MT1-MMP-positive tumors in animal models (Zhu et al., 2011).

Development of Specific Fluorogenic Substrates

Fluorogenic substrates have been designed to be selectively hydrolyzed by specific MMPs, such as stromelysin 1 (MMP-3). This selectivity is crucial for distinguishing between different MMP activities. Such substrates offer potential for designing more discriminatory MMP probes (Nagase et al., 1994).

Detection and Quantification of MMPs in Biological Samples

The use of fluorogenic substrates like TNO211 has enabled the detection of MMP activity in various biological media, such as culture medium from endothelial cells and synovial fluid. This facilitates the study of physiological and pathological conditions like tumor metastasis and joint destruction (Beekman et al., 1996).

Screening MMP Activity in Tumor Models

Using fluorogenic, collagen model triple-helical substrates, MMP activity has been quantified in tumor spheroids embedded in collagen hydrogels. This application is pivotal in cancer research, particularly for evaluating MMP inhibitors in tumor microenvironments (Knapinska et al., 2023).

Role in Cell Migration Studies

MMP substrates have been used to study the non-proteolytic roles of MMPs, particularly in cell migration. This is essential for understanding the complex biological functions of MMPs beyond their traditional role in extracellular matrix degradation (Dufour et al., 2008).

Safety and Hazards

The substrate should be handled with care to avoid dust formation. Avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves . The substrate should be stored at -20°C and protected from light .

Future Directions

MMP-1/MMP-9 Substrate, Fluorogenic has potential applications in the field of cancer treatment. By focusing on the substrates of MMP-9 and their roles in cardiovascular disease, future research could explore the translational potential of MMP-9 based therapies .

properties

IUPAC Name

(2S)-N-[(2S)-1-[[2-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-[[2-(methylamino)benzoyl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methylsulfanyl-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1-(2,4-dinitrophenyl)pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H68N14O12S/c1-29(44(66)58-35(43(50)65)16-9-10-20-53-45(67)33-14-7-8-15-34(33)51-2)56-47(69)37(23-31-25-52-28-55-31)59-48(70)38(27-76-3)57-42(64)26-54-46(68)36(22-30-12-5-4-6-13-30)60-49(71)40-17-11-21-61(40)39-19-18-32(62(72)73)24-41(39)63(74)75/h7-8,14-15,18-19,24-25,28-30,35-38,40,51H,4-6,9-13,16-17,20-23,26-27H2,1-3H3,(H2,50,65)(H,52,55)(H,53,67)(H,54,68)(H,56,69)(H,57,64)(H,58,66)(H,59,70)(H,60,71)/t29-,35-,36-,37-,38-,40-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLNOECDMJTUEJM-HAHFRGJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCCCNC(=O)C1=CC=CC=C1NC)C(=O)N)NC(=O)C(CC2=CN=CN2)NC(=O)C(CSC)NC(=O)CNC(=O)C(CC3CCCCC3)NC(=O)C4CCCN4C5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCCNC(=O)C1=CC=CC=C1NC)C(=O)N)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CSC)NC(=O)CNC(=O)[C@H](CC3CCCCC3)NC(=O)[C@@H]4CCCN4C5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H68N14O12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1077.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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MMP-1/MMP-9 Substrate, Fluorogenic
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